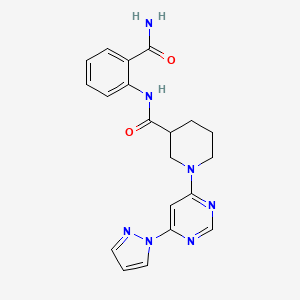

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-3-carboxamide

Description

This compound features a pyrimidine core substituted with a 1H-pyrazol-1-yl group at the 6-position, linked to a piperidine-3-carboxamide scaffold.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2/c21-19(28)15-6-1-2-7-16(15)25-20(29)14-5-3-9-26(12-14)17-11-18(23-13-22-17)27-10-4-8-24-27/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2,(H2,21,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPOPFKUKUYKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-3-carboxamide is a member of the pyrazole and pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.44 g/mol. The structure includes a piperidine ring connected to a pyrimidine and pyrazole moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to the one have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that these compounds could reduce inflammation in carrageenan-induced edema models by up to 76% compared to standard drugs like dexamethasone .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against prostate cancer cell lines. It was found to exhibit significant inhibitory effects on cell proliferation and induced apoptosis in cancer cells through modulation of the androgen receptor pathway .

3. Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. The compound's structure enhances its interaction with bacterial membranes, leading to increased permeability and ultimately cell death . In particular, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

Study 1: Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using an in vivo model. The derivatives exhibited significant inhibition of edema formation, with the most effective compounds achieving over 75% reduction in inflammation compared to controls .

Study 2: Anticancer Evaluation

In another study focusing on prostate cancer, the compound was tested against LNCaP cells, showing a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of AR signaling pathways, suggesting potential as a therapeutic agent in hormone-sensitive cancers .

Table 1: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been evaluated for their ability to inhibit cancer cell proliferation in various types of tumors, including breast cancer and glioblastoma. These compounds act by targeting specific signaling pathways involved in tumor growth and survival .

Anti-inflammatory Properties

Research has demonstrated that this compound can function as an anti-inflammatory agent. Various pyrazole derivatives have shown efficacy in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Studies have reported that certain derivatives possess lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, making them safer alternatives for treating inflammatory conditions .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study on related pyrazole derivatives showed substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural motifs with the target molecule, differing in substituents or core heterocycles. These variations influence physicochemical properties, binding affinity, and solubility.

Key Structural Differences

Physicochemical Properties

- Solubility : The 2-carbamoylphenyl group in the target compound likely improves aqueous solubility compared to the hydrophobic pyridin-2-ylmethyl group in BJ52910. However, the thiadiazole moiety in BJ52846 may reduce solubility due to increased lipophilicity .

Research Findings and Limitations

Binding Affinity Predictions

Computational modeling suggests that the target compound’s carbamoylphenyl group forms stronger interactions with kinase hinge regions (e.g., ALK’s Met1199) than BJ52910’s pyridyl group. However, BJ52846’s imidazole-thiadiazole combination may disrupt ATP-binding pocket geometry, reducing potency .

Metabolic Stability

- The target’s carboxamide group may undergo slower hepatic oxidation compared to BJ52846’s thiadiazole, which is prone to cytochrome P450-mediated metabolism .

- BJ52910’s trifluoromethoxy analog () shows enhanced stability, suggesting that electron-withdrawing substituents improve metabolic resistance .

Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.